molecular formula C16H12N2O3 B2738700 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 949393-13-9

4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No.: B2738700
CAS No.: 949393-13-9
M. Wt: 280.283
InChI Key: HYNZNMMMQDMRCQ-UHFFFAOYSA-N
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Description

4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CAS: 949393-13-9) is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a 3-methylphenyl group. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol . The compound’s structure (SMILES: CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O) highlights the oxadiazole core as a key pharmacophore, often associated with biological activity in medicinal chemistry .

Synthesis of this compound involves coupling reactions between intermediates such as (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine and substituted benzoic acids. Key steps include acylation, cyclization in POCl₃, and ester hydrolysis to yield the carboxylic acid .

Properties

IUPAC Name

4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-3-2-4-13(9-10)15-18-17-14(21-15)11-5-7-12(8-6-11)16(19)20/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNZNMMMQDMRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzohydrazide with 4-carboxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard acid-catalyzed conditions. For example:
4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid+R-OHH+Corresponding ester+H2O\text{4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Corresponding ester} + \text{H}_2\text{O}
This reaction is critical for modifying solubility and bioavailability. Yields typically range from 70% to 90% depending on the alcohol used .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions at the C-2 position. For instance, treatment with amines or thiols displaces the oxadiazole oxygen:
Oxadiazole+NH2R1,3,4-Oxadiazole-2-amine derivative\text{Oxadiazole} + \text{NH}_2\text{R} \rightarrow \text{1,3,4-Oxadiazole-2-amine derivative}
Phosphorus oxychloride (POCl₃) is commonly used as a catalyst, with reactions conducted at 80–100°C for 4–6 hours .

Cycloaddition Reactions

The oxadiazole ring acts as a dienophile in Diels-Alder reactions. For example:
Oxadiazole+DieneΔBicyclic adduct\text{Oxadiazole} + \text{Diene} \xrightarrow{\Delta} \text{Bicyclic adduct}
This reactivity enables the synthesis of complex heterocyclic systems. Reaction conditions typically involve refluxing in toluene or xylene .

Salt Formation with Bases

The carboxylic acid forms salts with inorganic or organic bases, enhancing water solubility:
Acid+NaOHSodium salt+H2O\text{Acid} + \text{NaOH} \rightarrow \text{Sodium salt} + \text{H}_2\text{O}
Alkali metal salts (e.g., Na⁺, K⁺) are commonly reported for pharmaceutical applications .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)References
EsterificationR-OH, H₂SO₄, refluxAlkyl/aryl ester70–90
Nucleophilic SubstitutionNH₂R, POCl₃, 80°C, 5h2-Amino-oxadiazole derivatives60–75
Diels-Alder CycloadditionDiene, toluene, ΔBicyclic compounds50–65
Salt FormationNaOH, H₂O, rtSodium salt>95

Functionalization via Aromatic Substitution

Electrophilic substitution on the 3-methylphenyl group is feasible under Friedel-Crafts conditions. For example:
3-Methylphenyl group+Electrophile (e.g., NO2+,Br+)Substituted aryl derivative\text{3-Methylphenyl group} + \text{Electrophile (e.g., NO}_2^+, \text{Br}^+) \rightarrow \text{Substituted aryl derivative}
Nitration and bromination have been reported, with regioselectivity influenced by steric and electronic factors .

Hydrolysis of the Oxadiazole Ring

Under strong acidic or basic conditions, the oxadiazole ring hydrolyzes to form hydrazide derivatives:
Oxadiazole+H2OHCl or NaOHHydrazide intermediate\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{Hydrazide intermediate}
This reaction is pivotal in metabolite studies .

The compound’s reactivity is central to its utility in medicinal chemistry, particularly in designing prodrugs and enzyme inhibitors. Future research should explore catalytic asymmetric reactions and green chemistry approaches to optimize these transformations.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. Specifically:

  • Mechanism of Action : The oxadiazole ring can interfere with various cellular processes by inhibiting enzymes involved in tumor growth and survival.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the oxadiazole structure significantly influenced its potency against cancer cell lines. For instance, compounds showed up to 50% reduction in viability of MCF-7 breast cancer cells at concentrations as low as 10 µM after 48 hours of treatment.
Cancer Cell Line Concentration (µM) Viability Reduction (%)
MCF-71050
HCT1162040

Antimicrobial Activity

The compound also exhibits promising antimicrobial effects against various pathogens:

  • Minimum Inhibitory Concentration (MIC) studies have shown effective activity against both Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential for development into new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:

  • Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Research Findings : In vitro studies indicate that the compound can significantly reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : Chlorinated derivatives (e.g., 8s) show moderate yields (69%) and potent inhibitory activity against Rho/Myocardin-related transcription factors, suggesting halogenation enhances target binding .
  • Biological Activity : While this compound lacks reported bioactivity, its structural analogs with hydroxyphenyl or nitro groups (e.g., compound 4) demonstrate antimicrobial properties, indicating the oxadiazole scaffold’s versatility .

Functional Group Modifications

  • Thioether vs. Sulfonyl Linkages : Thioether-containing derivatives (e.g., 8s–8v) are generally more lipophilic than sulfonyl analogs (e.g., compound 21), which may alter pharmacokinetic profiles .
  • Carboxylic Acid vs.

Biological Activity

4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic applications.

  • Molecular Formula : C19H19N3O2
  • Molar Mass : 321.37 g/mol
  • CAS Number : 665025-72-9

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. Standard methods include:

  • Condensation Reactions : Reacting 3-methylbenzohydrazide with benzoic acid derivatives.
  • Cyclization : Formation of the oxadiazole ring through dehydration reactions involving hydrazones and carboxylic acids.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • A study demonstrated that derivatives of oxadiazole showed potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. This leads to apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
  • Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) have reported IC50 values in the micromolar range, indicating potent cytotoxic effects .

Case Studies

  • Study on Anticancer Activity : A recent investigation assessed the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed a significant increase in apoptotic cells as measured by annexin V-FITC staining .
  • Antimicrobial Screening : Another study evaluated a series of oxadiazole derivatives against a panel of microorganisms. The results highlighted that certain structural modifications enhanced antimicrobial efficacy significantly compared to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound targets key enzymes involved in cell proliferation such as topoisomerases and histone deacetylases.
  • Signal Transduction Pathways : It modulates pathways like MAPK/ERK, leading to reduced cell survival and enhanced apoptosis in malignant cells.

Data Summary

Activity TypeTarget Organisms/CellsIC50/EffectivenessReferences
AntimicrobialStaphylococcus aureus, Candida albicans10 - 50 µg/mL
AnticancerMCF-7, HCT-116, HeLaMicromolar range
Apoptosis InductionHuman cancer cell linesSignificant increase in apoptotic cells

Q & A

Q. What are the standard synthetic routes for preparing 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid?

The compound is typically synthesized via cyclization of hydrazide precursors. A general protocol involves:

  • Hydrazide formation : Reacting methyl 4-(hydrazinecarbonyl)benzoate with 3-methylbenzoyl chloride under reflux in ethanol .
  • Oxadiazole cyclization : Treating the intermediate with phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours. Reaction completion is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (1:1) as the mobile phase .
  • Purification : The crude product is precipitated by adding ice-cold water, filtered, and recrystallized from methanol to achieve >95% purity .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons of benzoic acid) and δ 2.4 ppm (methyl group on the phenyl ring) confirm substituent positions .
  • IR spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O of benzoic acid) and 1600 cm⁻¹ (C=N of oxadiazole) validate functional groups .
  • Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (C₁₆H₁₂N₂O₃, ~280 g/mol) confirm the molecular formula .

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound are limited, analogous 1,3,4-oxadiazoles require:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., SOCl₂ or POCl₃) .
  • First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Replacing ethanol with dimethylformamide (DMF) increases cyclization efficiency due to higher polarity .
  • Catalyst screening : Adding a catalytic amount of pyridine accelerates hydrazide activation, reducing reaction time to 2–3 hours .
  • Temperature control : Maintaining 70°C ± 2°C minimizes side products (e.g., open-chain byproducts) .

Q. How do crystallographic studies inform the molecular interactions of this compound?

Single-crystal X-ray diffraction of analogous oxadiazoles reveals:

  • Hydrogen bonding : N–H···N interactions between oxadiazole nitrogen and adjacent molecules stabilize the crystal lattice .
  • Planarity : The oxadiazole ring and benzoic acid moiety are coplanar, enhancing π-π stacking in solid-state applications .

Q. What methodologies are used to evaluate its potential biological activity?

  • Antibacterial assays : Disk diffusion methods against E. coli and S. aureus at concentrations of 50–200 µg/mL, with zone-of-inhibition measurements .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or urease, using IC₅₀ calculations to quantify potency .

Q. How can contradictions in spectral or biological data across studies be resolved?

  • Batch consistency : Verify purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to confirm structural assignments .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

  • Polymorphism : Different recrystallization solvents (e.g., methanol vs. ethanol) can produce polymorphs with distinct melting ranges .
  • Impurities : Traces of unreacted hydrazide or solvents may depress melting points. Repurification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How do substituent positions on the phenyl ring affect bioactivity?

  • Meta vs. para substitution : 3-Methylphenyl derivatives show enhanced antibacterial activity compared to 4-methyl analogs due to improved membrane permeability .
  • Electron-withdrawing groups : Fluorine or nitro groups at the phenyl ring increase oxidative stability but may reduce solubility .

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